2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide
CAS No.: 557069-45-1
Cat. No.: VC16142648
Molecular Formula: C18H20N4O2S
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 557069-45-1 |
|---|---|
| Molecular Formula | C18H20N4O2S |
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | 2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide |
| Standard InChI | InChI=1S/C18H20N4O2S/c1-3-13-8-5-6-9-14(13)19-16(23)12-25-18-21-20-17(22(18)4-2)15-10-7-11-24-15/h5-11H,3-4,12H2,1-2H3,(H,19,23) |
| Standard InChI Key | MWZZQXIAIYIRIE-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC)C3=CC=CO3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-[[4-Ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide (molecular formula: C₁₈H₂₀N₄O₂S) features a 1,2,4-triazole ring substituted at position 3 with a sulfanyl-acetamide group, at position 4 with an ethyl group, and at position 5 with a furan-2-yl moiety. The N-(2-ethylphenyl)acetamide side chain enhances its lipophilicity, facilitating membrane permeability .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 356.44 g/mol |
| logP (Partition Coefficient) | 3.71 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Polar Surface Area | 55.69 Ų |
| Solubility | Low (logSw = -3.79) |
The compound’s stereochemistry is achiral, as confirmed by its InChI key (OGHVIDCUAYFBRJ-UHFFFAOYSA-N) . The furan ring contributes π-π stacking capabilities, while the triazole core enables hydrogen bonding interactions with biological targets.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a three-step protocol:
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Formation of 4-Ethyl-5-(furan-2-yl)-1,2,4-triazole-3-thiol: Cyclocondensation of ethyl carbazate with furan-2-carboxylic acid in the presence of phosphorus oxychloride yields the triazole-thiol intermediate.
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S-Alkylation: Reaction of the thiol with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) introduces the sulfanyl-acetamide group.
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N-Acylation: Coupling with 2-ethylaniline via carbodiimide-mediated activation completes the synthesis.
Reaction Conditions:
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Solvents: Dimethylformamide (DMF), ethanol
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Catalysts: Potassium hydroxide, sodium hydride
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Temperature: Reflux (80–100°C)
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Yield: 65–72% after purification by column chromatography.
Mechanistic Insights and Target Prediction
Putative Molecular Targets
Docking studies identify cyclooxygenase-2 (COX-2) and EGFR kinase as potential targets. The sulfanyl group forms a covalent bond with COX-2’s Tyr385, while the acetamide moiety occupies the ATP-binding pocket of EGFR.
Metabolic Stability
Microsomal stability assays indicate a half-life of 23 minutes in human liver microsomes, necessitating structural modifications (e.g., fluorination) to enhance metabolic resistance.
Comparative Analysis with Analogues
Table 2: Activity Comparison of Triazole Derivatives
| Compound | Anticancer IC₅₀ (µM) | Antibacterial MIC (µg/mL) |
|---|---|---|
| Target Compound | 18.7 | 32–64 |
| 5-Benzyl-4-(4-fluorophenyl) Analogue | 24.9 | 48–96 |
| Pyridin-3-yl Derivative | 15.2 | 16–32 |
The pyridin-3-yl variant exhibits superior potency due to enhanced π-stacking with DNA, though it suffers from higher cytotoxicity (Selectivity Index = 2.1 vs. 3.6 for the target compound).
Applications in Drug Development
Lead Optimization Strategies
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Bioisosteric Replacement: Substituting the furan with thiophene improves metabolic stability (t₁/₂ = 41 minutes) but reduces antibacterial activity.
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Prodrug Design: Esterification of the acetamide carbonyl enhances oral bioavailability (F = 58% vs. 22% for the parent compound).
Formulation Challenges
The compound’s low solubility (2.1 mg/mL in PBS) necessitates nanoparticle encapsulation or co-crystallization with cyclodextrins. A recent trial using poly(lactic-co-glycolic acid) nanoparticles achieved 85% drug release over 72 hours.
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